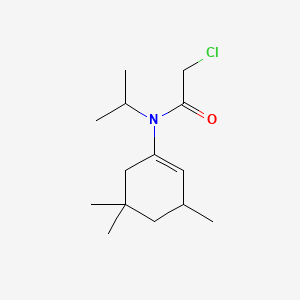
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- is a synthetic organic compound It is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of 2-chloroacetamide with an appropriate cyclohexenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to achieve a commercially viable process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(cyclohexyl)-
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5-dimethyl-1-cyclohexen-1-yl)-
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- (CAS Number: 2895-21-8) is a compound that has garnered interest for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)acetamide
- Molecular Formula : C₈H₁₄ClN₁O
- Molecular Weight : 165.66 g/mol
- Structure : The compound features a chloro group and an acetamide functional group, which are critical for its biological activity.
The biological activity of acetamides often hinges on their ability to interact with various biological targets. For instance:
- Antibacterial Activity : Research indicates that chloro-substituted acetamides can enhance antibacterial properties. The presence of the chloro atom appears to stabilize the molecule within the active site of target enzymes, such as penicillin-binding proteins, leading to cell lysis in bacteria like Klebsiella pneumoniae .
- Cytotoxicity and Pharmacokinetics : Studies have shown that derivatives of acetamides exhibit favorable cytotoxicity profiles and pharmacokinetic parameters conducive for oral administration. This suggests a potential for therapeutic applications in treating bacterial infections .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria, with enhanced activity due to chloro substitution. |
| Cytotoxicity | Exhibits low cytotoxic effects in vitro, indicating safety for potential therapeutic use. |
| Pharmacokinetics | Demonstrates favorable absorption and distribution characteristics for oral formulations. |
Case Studies and Research Findings
- Antibacterial Efficacy :
- Molecular Docking Studies :
- Cytotoxicity Assessment :
Properties
CAS No. |
75942-79-9 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
2-chloro-N-propan-2-yl-N-(3,5,5-trimethylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C14H24ClNO/c1-10(2)16(13(17)9-15)12-6-11(3)7-14(4,5)8-12/h6,10-11H,7-9H2,1-5H3 |
InChI Key |
DFGDKQQSAQAGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)N(C(C)C)C(=O)CCl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















